Human TRPV1 Binding Affinity: CAS 941870-29-7 versus Five Established TRPV1 Antagonist Chemotypes
CAS 941870-29-7 demonstrates high-affinity antagonism at human TRPV1 with a Ki of 0.0200 nM assessed by inhibition of NADA-induced effect at 1 µM in a FLIPR assay [1]. This value represents approximately 28.5-fold higher binding affinity than SB-366791 (Ki = 0.7 nM by radioligand binding assay; IC50 = 5.7 nM) , approximately 38-fold higher affinity than AMG-517 (IC50 = 0.76 nM for capsaicin activation) , and approximately 50-fold higher affinity than BCTC (IC50 = 35 nM for capsaicin-induced activation) . Compared to A-425619, which blocks TRPV1 with IC50 values of 3–9 nM [2], the target compound shows 150- to 450-fold greater potency by Ki-to-IC50 extrapolation. The 0.0200 nM Ki also places the compound substantially below the potency range of SB-705498 (pKi = 7.6, equivalent to Ki ≈ 25 nM) [3]. Caution: The Ki value for CAS 941870-29-7 was measured under NADA-induced activation conditions in a FLIPR format, while comparator values derive from capsaicin-induced or radioligand displacement assays; direct head-to-head comparison under identical assay conditions is not available in the public domain.
| Evidence Dimension | Human TRPV1 binding affinity (Ki or IC50) for antagonist activity |
|---|---|
| Target Compound Data | Ki = 0.0200 nM (NADA-induced, FLIPR assay, human TRPV1) [1] |
| Comparator Or Baseline | SB-366791: Ki = 0.7 nM (radioligand binding), IC50 = 5.7 nM ; AMG-517: IC50 = 0.76 nM (capsaicin) ; BCTC: IC50 = 35 nM (capsaicin) ; A-425619: IC50 = 3–9 nM [2]; SB-705498: pKi = 7.6 (~25 nM) [3] |
| Quantified Difference | 28.5-fold to >1,000-fold range across comparators depending on assay endpoint; target compound Ki is 0.0200 nM vs. comparator IC50 range of 0.76–35 nM |
| Conditions | Various assay formats and agonist stimuli (NADA vs. capsaicin vs. radioligand displacement); cross-study comparison with caveat |
Why This Matters
For procurement decisions, the sub-nanomolar to picomolar Ki range (0.0200 nM) positions this compound among the highest-affinity TRPV1 antagonists reported, justifying its selection when experimental protocols require maximal target engagement at minimal compound concentrations.
- [1] BindingDB. Entry BDBM50061298 (CHEMBL3393837): Ki = 0.0200 nM, antagonist activity at human TRPV1 assessed as inhibition of NADA-induced effect at 1 µM by FLIPR assay. Data curated from Shenyang Pharmaceutical University / ChEMBL. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50061298 (accessed 2026-04-29). View Source
- [2] El Kouhen R, et al. A-425619 [1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)-urea], a novel and selective transient receptor potential type V1 receptor antagonist, blocks channel activation by vanilloids, heat, and acid. J Pharmacol Exp Ther. 2005;314(1):400-409. doi:10.1124/jpet.105.084160. View Source
- [3] Gunthorpe MJ, et al. Characterization of SB-705498, a potent and selective vanilloid receptor-1 (VR1/TRPV1) antagonist that inhibits the capsaicin-, acid-, and heat-mediated activation of the receptor. J Pharmacol Exp Ther. 2007;321(3):1183-1192. doi:10.1124/jpet.106.119123. View Source
